6-methyl-N-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazine ring, which is a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H24N2O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
6-methyl-N-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O4S/c1-16-4-9-19(10-5-16)25-24(27)23-15-26(21-14-18(3)8-13-22(21)30-23)31(28,29)20-11-6-17(2)7-12-20/h4-14,23H,15H2,1-3H3,(H,25,27) |
InChI Key |
QCQPZRHGCSGAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzenesulfonyl chloride with 4-methylphenylamine to form an intermediate sulfonamide. This intermediate then undergoes cyclization with 2-aminophenol under acidic conditions to yield the benzoxazine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization, and continuous monitoring of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its benzoxazine ring is a versatile scaffold for designing new materials and catalysts .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The sulfonyl and benzoxazine moieties are key pharmacophores in drug design .
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders. The unique chemical structure allows for selective targeting of biological pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with enzymes and receptors, modulating their activity. The benzoxazine ring can interact with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the benzoxazine ring but shares the sulfonyl group.
N-(4-Methylphenyl)-2-aminobenzamide: Contains the benzamide moiety but lacks the sulfonyl group.
4-Methylphenylamine: A simpler structure with only the amine group.
Uniqueness
6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the combination of the sulfonyl group and the benzoxazine ring. This dual functionality provides a versatile platform for designing compounds with specific biological and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
